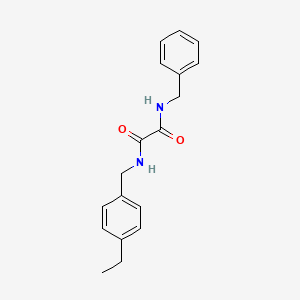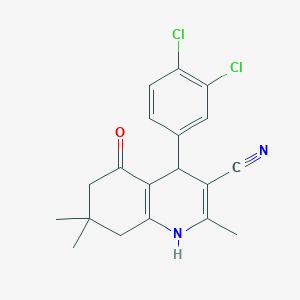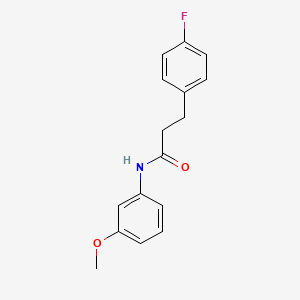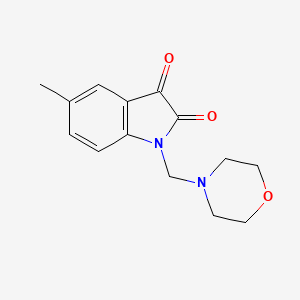![molecular formula C15H15N3O3S B5141861 4-({2-[(6-methyl-4-pyrimidinyl)thio]propanoyl}amino)benzoic acid](/img/structure/B5141861.png)
4-({2-[(6-methyl-4-pyrimidinyl)thio]propanoyl}amino)benzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-({2-[(6-methyl-4-pyrimidinyl)thio]propanoyl}amino)benzoic acid is a chemical compound that has garnered significant interest in the scientific community due to its potential as a therapeutic agent. It is commonly referred to as MPB or MPB-PEA, and it belongs to the class of compounds known as thioesters. MPB has been shown to exhibit various biological activities, including anti-inflammatory, anti-cancer, and anti-oxidant properties.
作用機序
MPB exerts its biological effects through various mechanisms. Its anti-inflammatory activity is thought to be mediated by the inhibition of nuclear factor-kappa B (NF-κB) activation, which is a key regulator of the inflammatory response. MPB's anti-cancer activity is thought to be due to its ability to induce apoptosis in cancer cells by activating the caspase cascade. Its anti-oxidant activity is thought to be due to its ability to scavenge free radicals and inhibit lipid peroxidation.
Biochemical and Physiological Effects:
MPB has been shown to exhibit various biochemical and physiological effects. It has been found to reduce the levels of pro-inflammatory cytokines such as IL-6 and TNF-α in vitro and in vivo. MPB has also been found to induce apoptosis in cancer cells and inhibit tumor growth in animal models. Additionally, MPB has been shown to scavenge free radicals and inhibit lipid peroxidation, which could potentially be beneficial in the treatment of oxidative stress-related diseases.
実験室実験の利点と制限
MPB has several advantages for lab experiments. It is relatively easy to synthesize and has been extensively studied for its biological activities. However, there are also some limitations to using MPB in lab experiments. Its solubility in aqueous solutions is limited, which could potentially affect its bioavailability. Additionally, the mechanism of action of MPB is not fully understood, which could make it difficult to interpret experimental results.
将来の方向性
There are several future directions for research on MPB. One area of interest is the development of more efficient synthesis methods for MPB. Another area of interest is the identification of the exact mechanism of action of MPB, which could potentially lead to the development of more effective therapeutic agents. Additionally, further studies are needed to determine the optimal dosage and administration route for MPB in various disease models.
合成法
The synthesis of MPB involves the reaction of 6-methyl-4-pyrimidinethiol with 4-chlorobenzoic acid in the presence of a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) or N-ethyl-N'-(3-dimethylaminopropyl)carbodiimide (EDC). The resulting intermediate is then treated with 2-amino-3-(4-hydroxyphenyl)propionic acid (tyrosine) to yield MPB.
科学的研究の応用
MPB has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). MPB has also been found to possess anti-cancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth. Additionally, MPB has been shown to have anti-oxidant activity, which could potentially be beneficial in the treatment of oxidative stress-related diseases such as Alzheimer's disease.
特性
IUPAC Name |
4-[2-(6-methylpyrimidin-4-yl)sulfanylpropanoylamino]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O3S/c1-9-7-13(17-8-16-9)22-10(2)14(19)18-12-5-3-11(4-6-12)15(20)21/h3-8,10H,1-2H3,(H,18,19)(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQJAQDUSPTXIQP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=N1)SC(C)C(=O)NC2=CC=C(C=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[2-(6-Methylpyrimidin-4-yl)sulfanylpropanoylamino]benzoic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-{4-[(3,4-dichlorobenzyl)oxy]-3-ethoxybenzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5141780.png)
![ethyl 2-{[(4-ethyl-1-piperazinyl)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate oxalate](/img/structure/B5141783.png)
![ethyl 2-[(3-oxo-3-phenyl-1-propen-1-yl)amino]benzoate](/img/structure/B5141792.png)


![N-[2-(2-phenoxyethoxy)ethyl]-2-propanamine oxalate](/img/structure/B5141814.png)
![3-nitro-4-{[2-(1-pyrrolidinyl)ethyl]amino}-2H-chromen-2-one](/img/structure/B5141817.png)


![ethyl 6-bromo-5-hydroxy-1-methyl-2-[(4-phenyl-1-piperazinyl)methyl]-1H-indole-3-carboxylate hydrochloride](/img/structure/B5141851.png)
![N-[(1-{2-[4-(2-chlorophenoxy)-1-piperidinyl]-2-oxoethyl}-1H-tetrazol-5-yl)methyl]-N-methyl-2-propanamine](/img/structure/B5141868.png)
![5-(2,4-dichlorophenyl)-N-[2-(trifluoromethyl)phenyl]-2-furamide](/img/structure/B5141875.png)
![4-({[(2-methylbenzyl)thio]acetyl}amino)benzamide](/img/structure/B5141878.png)
